2-(2-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description
The compound “2-(2-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a boronate ester group attached to a phenyl ring, which is further substituted with an ethyl group and a methoxy group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Boronic esters are known to undergo several types of reactions. They can participate in cross-coupling reactions to form carbon-carbon bonds . They can also undergo transmetallation reactions with organometallic reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its functional groups. For example, boronic esters are typically stable under basic conditions but can hydrolyze under acidic conditions .Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 2-ethyl-4-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2-ethyl-4-methoxyphenylboronic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-ethyl-4-methoxyphenylboronic acid (1.0 equiv) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in a solvent such as toluene or DMF.", "Step 2: Add a palladium catalyst such as PdCl2(dppf) or Pd(PPh3)4 to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux under an inert atmosphere for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Purify the crude product by column chromatography or recrystallization to obtain 2-(2-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a white solid." ] } | |
CAS No. |
1674364-13-6 |
Molecular Formula |
C15H23BO3 |
Molecular Weight |
262.15 g/mol |
IUPAC Name |
2-(2-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO3/c1-7-11-10-12(17-6)8-9-13(11)16-18-14(2,3)15(4,5)19-16/h8-10H,7H2,1-6H3 |
InChI Key |
RLDOSJLFRQTMMY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)CC |
Purity |
95 |
Origin of Product |
United States |
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